N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE
Description
¹H NMR Analysis
Data from related compounds suggests the following shifts for this compound:
- tert-Butyl protons : Single peak at δ 1.40 ppm (9H, s).
- Aromatic protons : Doublets at δ 7.20–7.50 ppm (4H, J = 8.5 Hz).
- Piperidine protons :
- N-CH₂ groups: Multiplets at δ 3.50–3.80 ppm (4H).
- C=O adjacent CH₂: Triplets at δ 2.40–2.60 ppm (4H).
¹³C NMR Analysis
| Carbon Type | δ (ppm) | Assignment |
|---|---|---|
| BOC carbonyl | 155.2 | Carbamate C=O |
| Piperidone carbonyl | 208.5 | 4-Oxopiperidine C=O |
| Aromatic carbons | 120–140 | Phenyl ring C atoms |
| tert-Butyl carbons | 28.1 | (CH₃)₃C |
IR Spectroscopy
Mass Spectrometry
Table 2: Summary of Spectroscopic Data
| Technique | Key Signals | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 1.40 (s, 9H), δ 7.20–7.50 (d, 4H) | BOC, phenyl |
| ¹³C NMR | δ 155.2 (C=O), δ 208.5 (C=O) | Carbamate, piperidone |
| IR | 1690–1740 cm⁻¹ | Carbonyl stretches |
| MS | m/z 318.4 (M⁺), 218.3 (M⁺ – C₄H₉) | BOC cleavage |
Properties
IUPAC Name |
tert-butyl N-[4-(4-oxopiperidine-1-carbonyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13-6-4-12(5-7-13)15(21)19-10-8-14(20)9-11-19/h4-7H,8-11H2,1-3H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECAEFBIYFYECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722951 | |
| Record name | tert-Butyl [4-(4-oxopiperidine-1-carbonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-90-8 | |
| Record name | Carbamic acid, [4-[(4-oxo-1-piperidinyl)carbonyl]phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [4-(4-oxopiperidine-1-carbonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Step
- Starting from N-BOC-piperidin-4-one , reductive amination is carried out with aniline or substituted anilines in an organic solvent such as dichloromethane.
- A reducing agent (commonly sodium triacetoxyborohydride or similar mild reductants) is used to convert the imine intermediate to the corresponding amine.
- This step yields the N-BOC-4-(anilino)piperidine intermediate with yields ranging from 75% to 85%.
Acylation Step
- The secondary amine on the piperidine ring is then acylated using phenoxyacetyl chloride or other suitable acyl chlorides in the presence of a base such as triethylamine or sodium hydride.
- The reaction is typically performed at low temperatures (0 °C to room temperature) in solvents like dichloromethane or acetone.
- Proper control of reaction conditions avoids cleavage of the BOC protective group.
- This step affords the This compound with yields between 55% and 90%, depending on conditions.
Protective Group Considerations
- The BOC group on the aniline nitrogen is crucial for selectivity and is stable under the reductive amination and acylation conditions.
- However, excess acyl chloride or acidic conditions can lead to BOC cleavage.
- To prevent this, bases like sodium hydride are used instead of triethylamine in some protocols.
- Deprotection (removal of BOC) is performed at the final stage using trifluoroacetic acid when the free amine is desired.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reductive amination | N-BOC-piperidin-4-one + aniline, NaBH(OAc)3, CH2Cl2 | 75–85 | Formation of N-BOC-4-(anilino)piperidine |
| 2 | Acylation | Phenoxyacetyl chloride, NEt3 or NaH, CH2Cl2, 0 °C | 55–90 | Introduction of 4-oxo-piperidine-1-carbonyl |
| 3 | Deprotection (optional) | Trifluoroacetic acid, room temp | 50–95 | Removal of BOC group if required |
Research Findings and Optimization Notes
- Base selection during acylation is critical: Triethylamine can lead to partial BOC cleavage due to acid generation, whereas sodium hydride provides a more basic environment, preserving BOC protection and improving yields.
- Solvent choice affects reaction efficiency; dichloromethane is preferred for its inertness and ability to dissolve both reactants and reagents.
- Temperature control is essential to minimize side reactions and degradation of sensitive intermediates.
- The overall yield of the target compound depends on the purity of starting materials and precise control of reaction parameters.
Data Table of Yields and Conditions from Literature
| Compound ID | R1 Substituent | R2 Substituent | Reductive Amination Yield (%) | Acylation Yield (%) | Overall Yield (%) |
|---|---|---|---|---|---|
| 6a | H | H | 80 | 85 | 35 |
| 6b | F | H | 75 | 90 | 34 |
| 6c | H | Cl | 82 | 88 | 64 |
| 6d | F | Cl | 78 | 85 | 33 |
Note: These yields represent isolated product yields after purification and are consistent with reported literature data on similar piperidine derivatives.
Chemical Reactions Analysis
Cyclization and Condensation Reactions
This compound participates in stereoselective cyclization reactions to form complex heterocyclic systems. For example:
Michael Reaction with Diarylidenecyclohexanones
Under basic conditions, N-BOC-4-(4-oxo-piperidine-1-carbonyl)aniline undergoes a Michael addition with diarylidenecyclohexanones, forming 1,5-diketones. These intermediates spontaneously cyclize into hydroxypyran structures (Table 1) .
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| N-BOC-4-oxo-piperidine-aniline + diarylidenecyclohexanone | KOH, ethanol, reflux (12 h) | Tricyclo[7.3.1.0²,⁷]tridecanone analog | 68–72% |
This reaction demonstrates the compound’s utility in constructing fused-ring systems relevant to natural product synthesis .
Substitution Reactions
The tert-butoxycarbonyl (BOC) group is selectively cleaved under acidic conditions, enabling further functionalization:
BOC Deprotection
Treatment with 4M HCl in 1,4-dioxane removes the BOC group, yielding a free amine intermediate (Table 2) .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| 4M HCl in 1,4-dioxane | RT, 4 h | N-phenyl-N-(piperidin-4-yl)propionamide | Precursor for fentanyl analogs |
The deprotected amine undergoes subsequent alkylation or acylation. For example, reaction with 2-bromoethylbenzene forms pharmacologically active piperidine derivatives .
Oxidation and Reduction
The 4-oxo-piperidine moiety is redox-active:
Reductive Amination
Using sodium triacetoxyborohydride (STAB) and aniline, the ketone group is converted to an amine, forming secondary amine derivatives (Table 3) .
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| STAB | Dichloromethane, RT | N-BOC-4-(anilinomethyl)piperidine | 85% |
Oxidation
While specific data on oxidation of this compound is limited, analogous piperidinones are oxidized to lactams using mCPBA or RuO₄ .
Acylation and Alkylation
The aniline nitrogen and piperidine carbonyl group are sites for electrophilic substitution:
Propionylation
Reaction with propionyl chloride in the presence of diisopropylethylamine yields acylated derivatives (Table 4) .
| Acylating Agent | Base | Product | Yield |
|---|---|---|---|
| Propionyl chloride | Diisopropylethylamine | N-BOC-4-(propionylanilino)piperidine | 78% |
Key Research Findings
-
Catalytic Asymmetric Borylation : Pd-catalyzed reactions with N-BOC-4-piperidinone derivatives produce chiral allylic boronates (92% ee), enabling stereoselective cross-couplings .
-
Solvent Optimization : Diethyl ether and cyclopentyl methyl ether maximize enantioselectivity in borylation reactions .
-
Scalability : Multigram syntheses are feasible with >90% atom economy under optimized conditions .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE is primarily utilized in the synthesis of pharmaceuticals. It serves as an important intermediate for developing novel analgesics and anti-inflammatory agents. The compound's piperidine core is crucial in creating derivatives that target specific biological pathways, enhancing therapeutic efficacy.
Case Study:
Research has indicated that derivatives of this compound can exhibit significant anticancer properties. For instance, studies have shown that related piperidine compounds effectively modulate cancer cell apoptosis and influence cell cycle dynamics, suggesting potential applications in oncology .
Organic Synthesis
Chemical Reactions:
In organic chemistry, this compound is frequently employed to prepare complex molecules, allowing researchers to explore new chemical reactions and synthetic pathways. Its ability to undergo various transformations makes it a valuable building block in the synthesis of diverse organic compounds.
Applications:
The compound is utilized in synthesizing other functionalized piperidines and can participate in reactions such as acylation, alkylation, and cyclization. These reactions contribute to the development of new materials and biologically active compounds .
Biochemical Research
Enzyme Interactions:
this compound is valuable for studying enzyme interactions and protein binding. Its structural features allow it to modulate enzyme activity, aiding researchers in understanding biochemical processes at a molecular level.
Research Findings:
Studies have demonstrated that compounds with similar structures can act as inhibitors for enzymes like cholinesterase and monoamine oxidase B, which are relevant targets for neurodegenerative diseases . This highlights the potential of this compound in developing therapeutic agents for such conditions.
Material Science
Advanced Materials Development:
The unique properties of this compound make it suitable for developing advanced materials, including polymers and coatings that require specific chemical stability and performance characteristics.
Applications:
Researchers are exploring its use in formulating specialty chemicals that can be applied in coatings or composites, enhancing their durability and functionality .
Drug Delivery Systems
Enhancing Bioavailability:
This compound is being investigated for its role in drug delivery systems. Its ability to encapsulate therapeutic agents can significantly enhance their bioavailability, making it a promising candidate for developing innovative drug formulations.
Research Insights:
Innovative encapsulation techniques utilizing this compound have shown potential in improving the delivery of poorly soluble drugs, thereby increasing their therapeutic effectiveness .
Summary Table of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatory agents | Significant anticancer properties observed |
| Organic Synthesis | Building block for complex organic compounds | Participates in acylation and alkylation reactions |
| Biochemical Research | Studies enzyme interactions and protein binding | Inhibitors for cholinesterase identified |
| Material Science | Development of advanced materials like polymers | Used in specialty chemical formulations |
| Drug Delivery Systems | Enhances bioavailability through innovative encapsulation techniques | Improves delivery of poorly soluble drugs |
Mechanism of Action
The mechanism of action of N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Physical and Chemical Properties
A summary of key properties is provided below:
| Property | Value | Source |
|---|---|---|
| CAS Number | 885274-90-8 | |
| Molecular Formula | C₁₈H₂₄N₂O₄ | |
| Molecular Weight | 332.4 g/mol | |
| Purity | 96% | |
| Price (500 mg) | ¥4,800.42 | |
| Price (1 g) | ¥8,726.45 | |
| Price (5 g) | ¥34,958.27 |
Comparison with Structurally Similar Compounds
The following analysis compares N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE with three classes of analogous compounds, focusing on structural features, synthetic utility, and commercial availability.
BOC-Protected Aniline Derivatives
- Example Compound: N-BOC-4-AMINOBENZOIC ACID Structural Difference: Replaces the 4-oxo-piperidine-carbonyl group with a carboxylic acid. Impact: The carboxylic acid group enhances hydrophilicity but reduces stability under acidic conditions compared to the piperidone-carbonyl group in the target compound. Synthetic Utility: Widely used in peptide coupling reactions, whereas the target compound’s piperidone moiety is more relevant to heterocyclic drug scaffolds .
Piperidone-Containing Compounds
- Example Compound : 1-(4-NITROPHENYL)-4-PIPERIDONE
- Structural Difference : Lacks the BOC-aniline group and features a nitro substituent.
- Impact : The nitro group increases electrophilicity, making it reactive in reduction reactions, whereas the BOC group in the target compound allows selective deprotection for stepwise synthesis .
- Commercial Availability : Less specialized and lower cost (e.g., ¥200–500/g) compared to the target compound’s premium pricing .
Aryl-Carbonyl-Piperidine Derivatives
- Example Compound: 4-(4-OXO-PIPERIDINE-1-CARBONYL)PHENYLACETIC ACID Structural Difference: Substitutes the BOC-aniline with a phenylacetic acid group.
Biological Activity
N-BOC-4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE, also known as Tert-butyl (4-(4-oxopiperidine-1-carbonyl)phenyl)carbamate, is a chemical compound with the molecular formula and a molecular weight of 318.37 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and molecular pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes within cells. Its structure allows it to modulate enzyme activity, which is crucial for therapeutic applications targeting specific diseases.
Applications in Research
This compound has been utilized in several research contexts:
- Enzyme Interaction Studies : The compound is employed in biochemical studies to explore interactions with enzymes, which can provide insights into metabolic pathways and potential therapeutic targets.
- Drug Development : As a precursor in the synthesis of pharmaceuticals, it plays a role in developing drugs aimed at specific molecular pathways associated with diseases such as cancer and neurodegenerative disorders .
Case Studies and Findings
Several studies have highlighted the biological relevance of compounds similar to this compound:
- Anticancer Activity : Research has shown that derivatives with similar piperidine structures exhibit significant anticancer properties. For instance, compounds targeting BRD4 and PARP1 have demonstrated effective modulation of cancer cell apoptosis and cell cycle arrest, indicating that piperidine-based compounds can serve as effective anticancer agents .
- Enzyme Inhibition : A study on piperidine derivatives indicated their potential as inhibitors for cholinesterase and monoamine oxidase B, suggesting that modifications in the piperidine ring can enhance biological activity against neurodegenerative diseases .
- Pharmacokinetics : Compounds structurally related to this compound have shown favorable pharmacokinetic profiles, including sufficient oral bioavailability and low toxicity levels in animal models, making them suitable candidates for further development in therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:
| Compound Name | Biological Activity | Mechanism | Notes |
|---|---|---|---|
| This compound | Enzyme inhibition, anticancer potential | Inhibitor/activator of enzymes | Used in drug development |
| Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine | Anticancer activity | Targets specific cancer pathways | Higher selectivity against tumor cells |
| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine | Neuroprotective effects | Modulates neurotransmitter levels | Potential treatment for Alzheimer’s disease |
Q & A
How can researchers confirm the structural identity of N-BOC-4-(4-oxo-piperidine-1-carbonyl)aniline, and what analytical techniques are most reliable?
Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- FTIR-ATR : Identify functional groups like the BOC-protected amine (C=O stretch ~1680–1720 cm⁻¹) and piperidone carbonyl (~1640 cm⁻¹) .
- GC-MS/EI : Confirm molecular ion peaks (e.g., m/z 276.38 for the base form) and fragmentation patterns. Low-intensity molecular ions may require high-resolution MS (e.g., HPLC-TOF) to resolve ambiguities .
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aniline protons and piperidine ring protons) .
Advanced Tip : Cross-validate with GC-IR for isomer discrimination or unexpected byproducts .
What methodological challenges arise in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
Key challenges include:
- Acylation Efficiency : Piperidine ring acylation may compete with aniline side reactions. Use selective reagents like N-Boc-anhydride under mild conditions (e.g., DCM, 0–25°C) to minimize side products .
- Protection/Deprotection : BOC group stability under acidic/basic conditions must be monitored. For example, TFA deprotection of BOC may inadvertently cleave the piperidone carbonyl if prolonged .
- Yield Optimization : Catalytic DMAP or pyridine derivatives can enhance acylation yields (e.g., >90% achieved in spiro-piperidine systems) .
How should researchers address discrepancies in purity data (e.g., HPLC vs. GC-MS) for this compound?
Answer:
- Method-Specific Sensitivity : GC-MS may underestimate purity due to thermal decomposition (e.g., BOC group cleavage at high injector temperatures). Use low-temperature GC methods (e.g., splitless injection at 250°C) .
- HPLC-TOF Validation : Confirm exact mass (Δppm < 2) to rule out co-eluting impurities with similar retention times .
- Orthogonal Techniques : Combine FTIR-ATR (for functional group integrity) with NMR (quantitative integration of protons) to resolve ambiguities .
What safety protocols are critical when handling this compound, given its structural analogs’ toxicity?
Answer:
- Carcinogenicity Risk : While direct data is limited, structurally related aniline derivatives (e.g., benzidine) are carcinogenic. Use fume hoods, nitrile gloves, and closed systems during synthesis .
- Waste Management : Degrade residual compound via acidic hydrolysis (e.g., 6M HCl, 60°C) to break the BOC group and piperidone ring before disposal .
- Exposure Monitoring : Implement LC-MS biomonitoring for urinary metabolites (e.g., N-acetylated aniline derivatives) in occupational settings .
How can the stability of this compound be assessed under varying storage conditions?
Answer:
- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC-UV/PDA. Look for BOC deprotection (free amine detection at 254 nm) or piperidone ring oxidation .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar). UV-Vis spectroscopy can track photodegradation (e.g., λmax shifts due to conjugated system disruption) .
- Long-Term Stability : Use Q1D ICH guidelines for pharmaceutical analogs, with periodic GC-MS headspace analysis to detect volatile degradation byproducts .
What strategies resolve contradictions in synthetic yield data across literature reports for this compound?
Answer:
- Reagent Purity : Trace moisture in solvents (e.g., DMF, THF) can hydrolyze intermediates. Use molecular sieves or freshly distilled solvents .
- Catalyst Screening : Compare yields using Pd/C vs. PtO₂ in hydrogenation steps; PtO₂ may suppress over-reduction of the piperidone ring .
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction termination points .
How can researchers characterize degradation products of this compound in biological systems?
Answer:
- Metabolite Profiling : Use LC-HRMS with collision-induced dissociation (CID) to identify phase I/II metabolites (e.g., glucuronidation of free aniline) .
- Stable Isotope Tracing : Synthesize ¹³C-labeled analogs to track degradation pathways in vitro (e.g., liver microsomes) .
- Toxicogenomics : Apply RNA-seq to assess gene expression changes (e.g., CYP450 induction) in exposed cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
